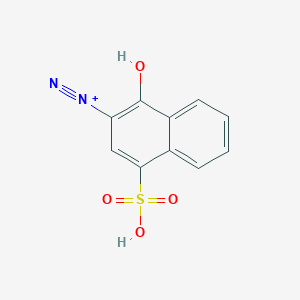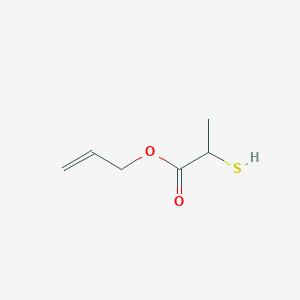
Propionic acid, 2-mercapto-, allyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionic acid, 2-mercapto-, allyl ester, commonly known as allylthiolpropionate, is a chemical compound that belongs to the family of thiol esters. It is a colorless, clear liquid that has a pungent odor. Allylthiolpropionate is widely used in various industries, such as the fragrance industry, the food industry, and the pharmaceutical industry.
Mécanisme D'action
The mechanism of action of allylthiolpropionate is not fully understood. However, it is believed that it acts by inhibiting the growth of microorganisms. It is also believed to have antioxidant properties and may act by scavenging free radicals.
Effets Biochimiques Et Physiologiques
Allylthiolpropionate has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial properties and is effective against a wide range of microorganisms, including bacteria and fungi. Allylthiolpropionate has also been shown to have antioxidant properties and may help to prevent oxidative damage to cells. It has been shown to have a positive effect on the immune system and may help to boost immune function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using allylthiolpropionate in lab experiments is its availability. It is a widely used compound and is readily available from various suppliers. Another advantage is its stability. Allylthiolpropionate is a stable compound and can be stored for long periods of time without degradation. One of the limitations of using allylthiolpropionate in lab experiments is its pungent odor. It can be difficult to work with due to its strong odor, and precautions must be taken to prevent exposure to the compound.
Orientations Futures
There are many future directions for research related to allylthiolpropionate. One area of research is the development of new antimicrobial agents based on allylthiolpropionate. Another area of research is the development of new synthetic methods for the production of allylthiolpropionate. The use of allylthiolpropionate in the food industry is also an area of research, with a focus on its use as a flavoring agent. Finally, the potential health benefits of allylthiolpropionate, such as its antioxidant properties and its effect on the immune system, are areas of research that warrant further investigation.
Conclusion
In conclusion, allylthiolpropionate is a widely used compound that has many applications in various industries. It is synthesized by the esterification of propionic acid with allyl mercaptan and is stable and readily available. Allylthiolpropionate has been extensively studied for its various scientific research applications, including its use as a model compound in studies related to the formation of volatile sulfur compounds in foods, as an antimicrobial agent, and as a flavoring agent in the food industry. The mechanism of action of allylthiolpropionate is not fully understood, but it is believed to act by inhibiting the growth of microorganisms and by scavenging free radicals. Allylthiolpropionate has many advantages for lab experiments, including its availability and stability, but its pungent odor is a limitation. Many future directions for research related to allylthiolpropionate exist, including the development of new antimicrobial agents, new synthetic methods, and the investigation of its potential health benefits.
Méthodes De Synthèse
Allylthiolpropionate can be synthesized by the esterification of propionic acid with allyl mercaptan. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The reaction takes place at a temperature of around 50-60°C for several hours. The resulting product is then purified by distillation or chromatography.
Applications De Recherche Scientifique
Allylthiolpropionate has been extensively studied for its various applications in scientific research. It is widely used as a model compound in studies related to the formation of volatile sulfur compounds in foods. It is also used as a flavoring agent in the food industry. Allylthiolpropionate has been shown to have antimicrobial properties and is used in the development of antimicrobial agents. It is also used in the synthesis of various organic compounds, such as thioesters, thiazoles, and thiophenes.
Propriétés
Numéro CAS |
16883-50-4 |
|---|---|
Nom du produit |
Propionic acid, 2-mercapto-, allyl ester |
Formule moléculaire |
C6H10O2S |
Poids moléculaire |
146.21 g/mol |
Nom IUPAC |
prop-2-enyl 2-sulfanylpropanoate |
InChI |
InChI=1S/C6H10O2S/c1-3-4-8-6(7)5(2)9/h3,5,9H,1,4H2,2H3 |
Clé InChI |
UTIYASJLWJJSCY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OCC=C)S |
SMILES canonique |
CC(C(=O)OCC=C)S |
Synonymes |
2-Mercaptopropionic acid allyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



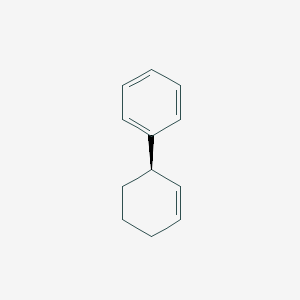
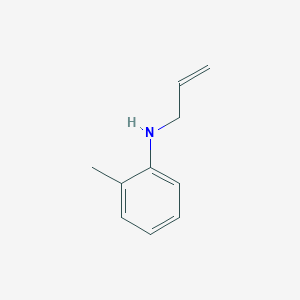
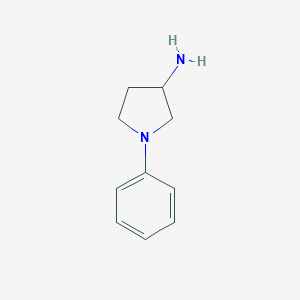
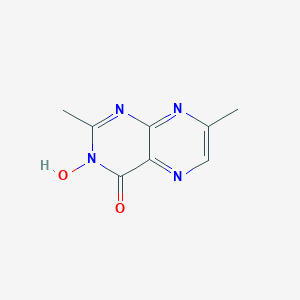
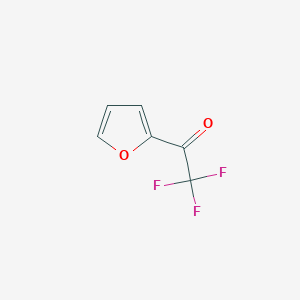
![Magnesium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B101604.png)
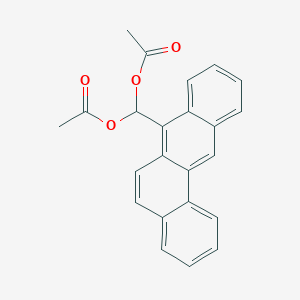
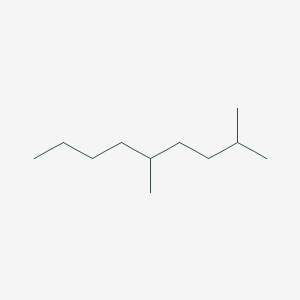
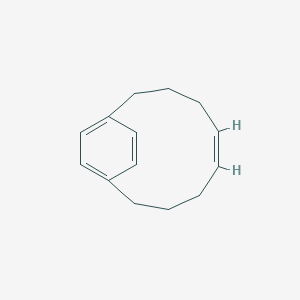
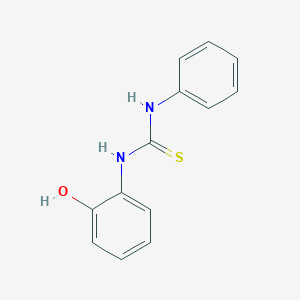
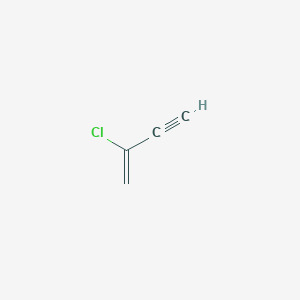
![[2-(Cyclohex-1-en-1-yl)ethyl]benzene](/img/structure/B101615.png)
